2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide
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Overview
Description
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a sulfonyl group, and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized via a Bischler-Napieralski-type reaction, where phenylethanols and nitriles undergo tandem annulation to form the desired structure.
Methoxyphenoxy Group Addition: The methoxyphenoxy group is introduced via nucleophilic substitution reactions, where a suitable methoxyphenol derivative reacts with the intermediate compound.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as aldo-keto reductases (AKR1C3), which are involved in various metabolic pathways.
Pathways Involved: By inhibiting AKR1C3, the compound can modulate the activity of metabolic pathways related to cancer cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2-ylsulfonyl)benzoic Acid: A potent inhibitor of AKR1C3 with similar structural features.
4-(3,4-Dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Another compound with a dihydroisoquinoline core and sulfonyl group, used in biochemical research.
Uniqueness
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide is unique due to its combination of a methoxyphenoxy group and an acetamide moiety, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-4-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-16-7-6-15(25-12-18(19)21)10-17(16)26(22,23)20-9-8-13-4-2-3-5-14(13)11-20/h2-7,10H,8-9,11-12H2,1H3,(H2,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQUXSDUCLXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC(=O)N)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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